nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
Description
Nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a nickel-coordinated macrocyclic compound derived from a partially hydrogenated porphyrin framework. Its core structure features a decahydroporphyrin ligand with four phenyl substituents at the 5,10,15,20-positions, resulting in a saturated macrocycle that alters electronic conjugation compared to fully aromatic porphyrins (Figure 3.4B, ). This hydrogenated structure likely reduces π-conjugation, impacting photochemical and redox properties critical for applications in catalysis and energy storage .
Properties
Molecular Formula |
C44H38N4Ni |
|---|---|
Molecular Weight |
681.5 g/mol |
IUPAC Name |
nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C44H38N4.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,33,35,38,40-45,48H;/q-2;+2 |
InChI Key |
IHVAFDUQVJCHDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Ni+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide typically involves the reaction of 5,10,15,20-tetraphenylporphyrin with a nickel salt, such as nickel(II) acetate or nickel(II) chloride, in the presence of a suitable solvent like dichloromethane or methanol. The reaction is often carried out under reflux conditions to ensure complete coordination of the nickel ion to the porphyrin ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Purification is typically achieved through chromatography and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to form nickel(I) complexes.
Substitution: Ligand substitution reactions can occur, where the phenyl groups or other ligands attached to the porphyrin ring are replaced by different groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a catalyst and are carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nickel(III) porphyrin complexes, while reduction can produce nickel(I) porphyrin complexes. Substitution reactions can result in a variety of substituted porphyrin derivatives .
Scientific Research Applications
Nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide has numerous applications in scientific research:
Mechanism of Action
The mechanism by which nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide exerts its effects involves the coordination of the nickel ion to the porphyrin ring, which stabilizes the compound and allows it to participate in various chemical reactions. The nickel ion can undergo changes in its oxidation state, facilitating redox reactions. The porphyrin ring can also interact with other molecules, enabling ligand substitution and other reactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Nickel Porphyrin Derivatives
Substituent-Driven Variations
5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)porphyrin Nickel (CAS 144811-04-1)
- Molecular Formula : C₅₂H₃₆N₄NiO₁₂ (MW: 967.56 g/mol)
- Key Features : Carboxymethyloxy groups enhance solubility in polar solvents and enable covalent functionalization, making this derivative suitable for biomedical and sensor applications .
- Comparison : The carboxymethyloxy substituents increase molecular weight by ~290 g/mol compared to the phenyl-substituted target compound, significantly altering hydrophilicity and coordination behavior.
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin Nickel (CAS 14514-68-2)
- Molecular Formula : C₄₀H₂₄N₈Ni (MW: 675.37 g/mol)
- Key Features: Pyridyl groups introduce nitrogen donor sites, enhancing axial ligand coordination for catalysis and metal-organic framework (MOF) synthesis .
- Comparison : The pyridyl substituents offer superior Lewis basicity compared to phenyl groups, favoring electron-transfer reactions in redox catalysis.
5,10,15,20-Tetraphenyl-21H,23H-porphine Nickel(II) (CAS 14172-92-0)
- Molecular Formula : C₄₄H₂₈N₄Ni (MW: 675.37 g/mol)
- Key Features : A fully aromatic porphyrin with phenyl groups, widely used in photodynamic therapy and as a catalyst for oxidation reactions .
- Comparison : The absence of hydrogenation in the porphyrin ring preserves π-conjugation, enabling strong absorption in visible light (e.g., Soret band ~420 nm), unlike the target compound’s decahydro structure, which likely redshifts or weakens absorption .
Hydrogenation State and Electronic Effects
The target compound’s decahydroporphyrin core reduces aromaticity, leading to:
- Reduced Redox Activity : Saturation decreases the macrocycle’s ability to stabilize charge during electron transfer, limiting its utility in high-energy redox systems compared to aromatic analogs like CAS 14172-92-0 .
- Altered Photophysics : Hydrogenation diminishes π→π* transitions, reducing fluorescence quantum yield and photosensitizing efficiency .
Comparative Data Table
Biological Activity
Nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide (often referred to as NiTPP) is a complex porphyrin compound with significant biological activity. This article delves into its antibacterial properties, antioxidant capabilities, and cytotoxicity against various cancer cell lines.
- Molecular Formula : C44H28N4Ni
- Molecular Weight : 671.41 g/mol
- Appearance : Purple solid
- Solubility : Organo-soluble
Antibacterial Activity
Research indicates that NiTPP exhibits varying degrees of antibacterial activity against several microbial strains. The results of a study assessing its antibacterial properties are summarized in Table 1.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| NiTPP(5-ClSA) | S. aureus | 12 | Moderate |
| NiTPP(5-FSA) | S. aureus | 18 | Significant |
| NiTPP(5-NO2SA) | M. luteus | 20 | Significant |
| NiTPP(5-NH2SA) | E. coli | 10 | Low |
The study found that the uncomplexed precursor (TMP) showed no antibacterial activity at a concentration of 100 µg/mL. However, the nickel complexed derivatives exhibited weak to moderate antibacterial activity. Notably, NiTPP with nitro substituents demonstrated enhanced bioactivity compared to other derivatives .
Antioxidant Activity
The antioxidant capacity of NiTPP was evaluated using the DPPH radical scavenging assay. The results are presented in Table 2.
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| TMP | >100 | Low |
| NiTPP | 50 | High |
| NiTPP(5-NO2SA) | 65 | Moderate |
The data indicates that metallation significantly enhances the antioxidant activity of the porphyrin complexes. The IC50 values suggest that NiTPP can effectively scavenge free radicals and may serve as a potential antioxidant agent .
Cytotoxicity Studies
In vitro cytotoxicity assays were conducted against various human cancer cell lines to assess the anticancer potential of NiTPP. The findings are summarized in Table 3.
| Compound | Cell Line | % Growth Inhibition |
|---|---|---|
| TMP | TA7D (Breast) | 12% |
| NiTPP | TA7D (Breast) | 47% |
| NiTPP | T98G (Glioblastoma) | 39% |
| NiTPP | PC-3 (Prostate) | 43% |
| NiTPP | A-549 (Lung) | 51% |
The results indicate that NiTPP exhibits significant cytotoxic effects against all tested cancer cell lines. The highest growth inhibition was observed in lung cancer cells (A-549), suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
